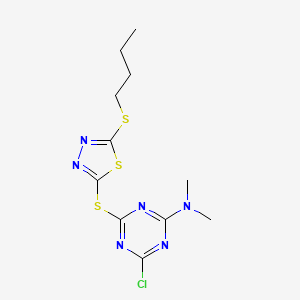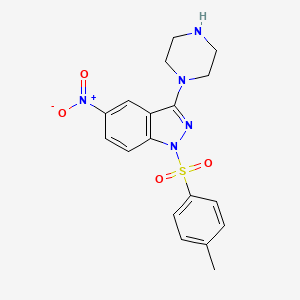
1-(4-Methylbenzene-1-sulfonyl)-5-nitro-3-(piperazin-1-yl)-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylbenzene-1-sulfonyl)-5-nitro-3-(piperazin-1-yl)-1H-indazole is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a sulfonyl group, a nitro group, and a piperazine ring, making it a subject of interest for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-5-nitro-3-(piperazin-1-yl)-1H-indazole typically involves multiple steps, including the formation of the indazole core, sulfonylation, nitration, and piperazine substitution. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methylbenzene-1-sulfonyl)-5-nitro-3-(piperazin-1-yl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfonyl group can be reduced to a thiol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylbenzene-1-sulfonyl)-5-nitro-3-(piperazin-1-yl)-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-5-nitro-3-(piperazin-1-yl)-1H-indazole involves its interaction with specific molecular targets. The sulfonyl and nitro groups are key functional groups that can interact with enzymes, receptors, and other proteins, leading to various biological effects. The piperazine ring enhances the compound’s ability to bind to these targets, influencing pathways involved in inflammation, microbial growth, and other physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Methylbenzene-1-sulfonyl)-3-(piperazin-1-yl)-1H-indazole: Lacks the nitro group, which may affect its reactivity and biological activity.
1-(4-Methylbenzene-1-sulfonyl)-5-nitro-1H-indazole: Lacks the piperazine ring, which may reduce its binding affinity to certain targets.
1-(4-Methylbenzene-1-sulfonyl)-5-nitro-3-(morpholin-1-yl)-1H-indazole: Contains a morpholine ring instead of piperazine, which may alter its chemical and biological properties.
Uniqueness
1-(4-Methylbenzene-1-sulfonyl)-5-nitro-3-(piperazin-1-yl)-1H-indazole is unique due to the combination of its functional groups and structural features. The presence of both the nitro group and the piperazine ring enhances its reactivity and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
921224-92-2 |
|---|---|
Molekularformel |
C18H19N5O4S |
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonyl-5-nitro-3-piperazin-1-ylindazole |
InChI |
InChI=1S/C18H19N5O4S/c1-13-2-5-15(6-3-13)28(26,27)22-17-7-4-14(23(24)25)12-16(17)18(20-22)21-10-8-19-9-11-21/h2-7,12,19H,8-11H2,1H3 |
InChI-Schlüssel |
OXCMEZAUOJFTQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)N4CCNCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride](/img/structure/B12618458.png)

![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one](/img/structure/B12618469.png)
![N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12618475.png)
![4-Chloro-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide](/img/structure/B12618476.png)
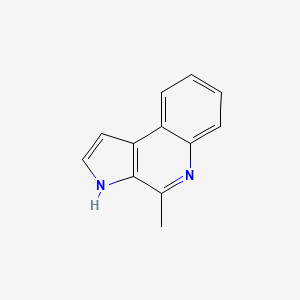


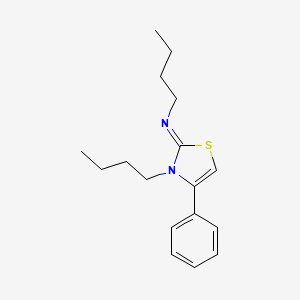
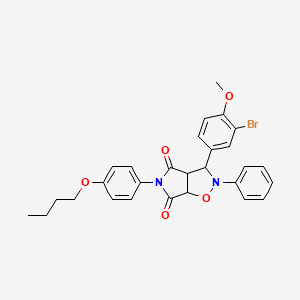
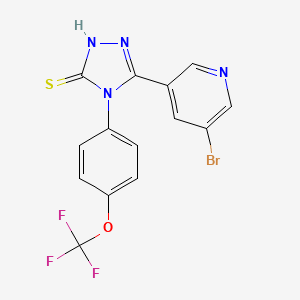
![2-(3,4-Dichlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12618533.png)
